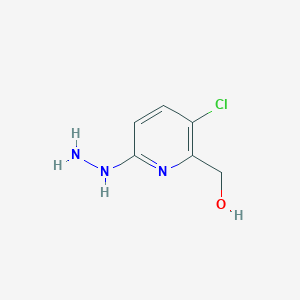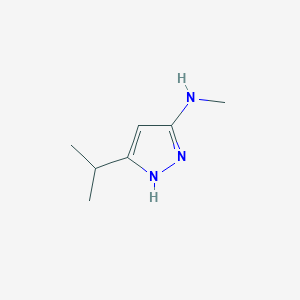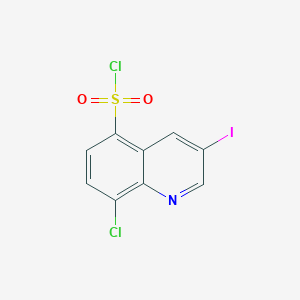
8-Chloro-3-iodoquinoline-5-sulfonyl chloride
Vue d'ensemble
Description
8-Chloro-3-iodoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl2INO2S and a molecular weight of 388.01 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 8-Chloro-3-iodoquinoline-5-sulfonyl chloride consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is substituted at the 8th position with a chlorine atom, at the 3rd position with an iodine atom, and at the 5th position with a sulfonyl chloride group .Applications De Recherche Scientifique
Sulfonylation Methodologies
Site-Selective Oxidative C–H Sulfonylation : A method for oxidative C–H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, has been developed. This process is metal-free, utilizing a hypervalent iodine reagent and is significant for the synthesis of sulfone compounds (Wang et al., 2017).
Copper(I)-Catalyzed Sulfonylation : A method using copper(I) for the sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, has been demonstrated. This reaction occurs in the air and exhibits excellent substrate tolerance (Qiao et al., 2015).
Copper-Catalyzed C5-Regioselective CH Sulfonylation : A copper-catalyzed method for CH sulfonylation of 8-aminoquinoline scaffolds at the C5 position using aryl sulfonyl chlorides is reported. This technique is notable for producing moderate to good yields of sulfone, and can synthesize potential fluorinated PET radioligands (Li et al., 2016).
Functionalization and Complex Formation
8-Hydroxyquinoline Functionalization : Research demonstrates the functionalization of mesoporous silica with 8-hydroxyquinoline using 8-Chloro-3-iodoquinoline-5-sulfonyl chloride. This process facilitates the formation of aluminum complexes and has implications in photoluminescence studies (Badiei et al., 2011).
Synthesis of Sulfonamides and Metal Complexes : The synthesis of sulfonamides from 8-aminoquinoline and sulfonyl chlorides, including 8-Chloro-3-iodoquinoline-5-sulfonyl chloride, and their subsequent reaction with Ni(II) salts to form complexes, is an area of study. These complexes are characterized by octahedral environments for Ni(II) ions and are bidentate ligands (Macías et al., 2002).
Sulfonylation via Copper Catalysis : A method for the copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been explored. This technique features exclusive sulfonylation at the C5-H position of quinoline rings and tolerates various functional groups (Liang et al., 2015).
Propriétés
IUPAC Name |
8-chloro-3-iodoquinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2INO2S/c10-7-1-2-8(16(11,14)15)6-3-5(12)4-13-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXMZMDBZKNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1S(=O)(=O)Cl)C=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-iodoquinoline-5-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



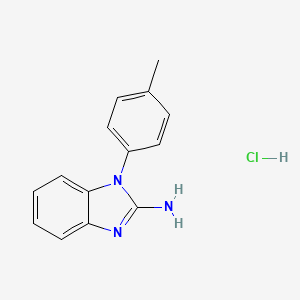
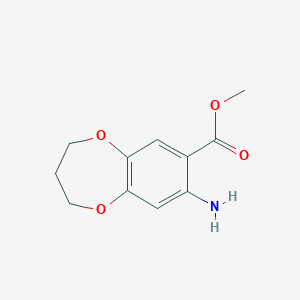
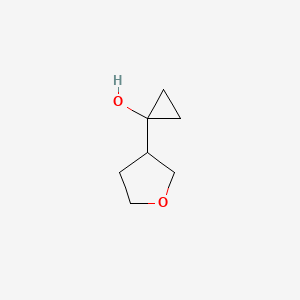
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
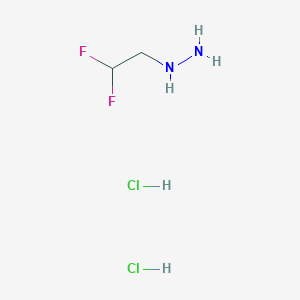
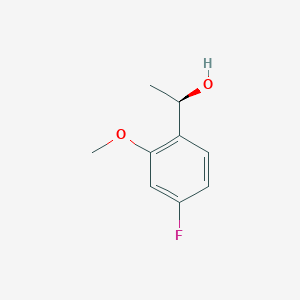
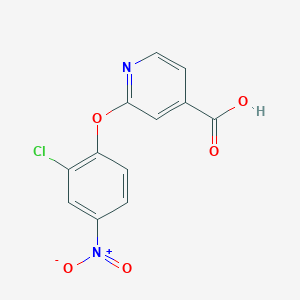
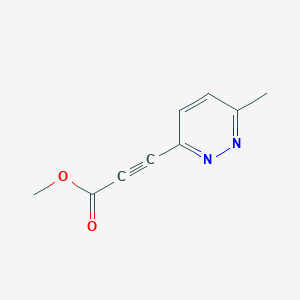
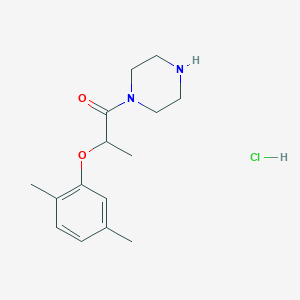
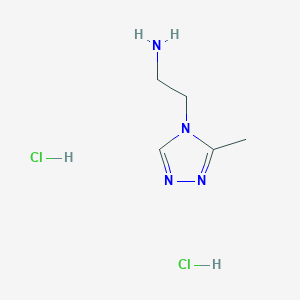
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)
